molecular formula C11H9FN2O3 B1311033 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid CAS No. 500025-07-0

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid

Cat. No. B1311033
M. Wt: 236.2 g/mol
InChI Key: BUMRHSFCLPSTJE-UHFFFAOYSA-N
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Description

The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of a 4-fluorophenyl group suggests that the compound may exhibit certain electron-withdrawing properties due to the fluorine atom, which could influence its biological activity and chemical behavior.

Synthesis Analysis

The synthesis of related 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids has been reported to be improved by using microwave-mediated synthesis from arylamidoximes and succinic anhydride. This method is described as quick, eco-friendly, and cost-effective, providing good yields within 2-3 minutes and simplifying the previously complicated purification process .

Molecular Structure Analysis

While the specific molecular structure of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is not detailed in the provided papers, related compounds have been characterized by various spectroscopic methods such as NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies have been used to confirm the structure of a similar compound, indicating that these methods are suitable for determining the molecular structure of such oxadiazole derivatives .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be influenced by the substituents on the phenyl ring. For instance, electron-withdrawing substituents, except for the fluorine atom, have been associated with strong larvicidal activity against Aedes aegypti larvae. This suggests that the electronic nature of the substituents can significantly affect the chemical reactions and biological interactions of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid and its derivatives can be inferred from related studies. These compounds have shown larvicidal and fungal growth inhibitory properties, indicating their potential as bioactive molecules. The presence of the fluorine atom might affect the lipophilicity and overall physicochemical profile of the compound, which could be relevant for its biological activity . Additionally, the spectral properties of oxadiazole derivatives have been studied, revealing that the absorption and fluorescence spectra can be significantly shifted in acidic media due to the formation of conjugate acid forms .

Scientific Research Applications

1. Radiopharmaceutical Development

3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1), a derivative of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid, was developed for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1) under cGMP conditions. This has applications in studying inflammatory diseases, including multiple sclerosis, in clinical settings (Luo et al., 2019).

2. Synthesis and Biological Evaluation of Oxadiazoles

β-Aroylpropionic acid-based 1,3,4-Oxadiazoles, related to 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid, were synthesized and evaluated for their anti-inflammatory and antibacterial properties. These compounds demonstrated significant anti-inflammatory activity in tests like the carrageenan-induced rat paw edema test, highlighting their potential therapeutic applications (Husain et al., 2009).

3. Novel Indole-Based Hybrid Oxadiazole Scaffolds

A study synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, which is structurally similar to 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid. These compounds were potent inhibitors of the urease enzyme, demonstrating their potential as therapeutic agents in drug design (Nazir et al., 2018).

4. Poly(1,3,4-oxadiazole-aryl ether) Embedded Metalphthalocyanines

Poly(1,3,4-oxadiazole-aryl ether) containing carboxylic acid groups derived from 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole was synthesized. This study highlights the potential of these materials in high dielectric, photoactive, and electroactive applications due to their enhanced thermal stability and effective electronic communication between the polymer and embedded macrocycles (Pradeep et al., 2013).

properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMRHSFCLPSTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427857
Record name 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid

CAS RN

500025-07-0
Record name 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Lueg, D Schepmann, R Günther, P Brust… - Bioorganic & medicinal …, 2013 - Elsevier
A convergent strategy was followed to modify systematically carbazole based CB 2 receptor ligands. The length of the N-(fluoroalkyl) group (n in 7), the length of the alkanamide (m in 7) …
Number of citations: 26 www.sciencedirect.com

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